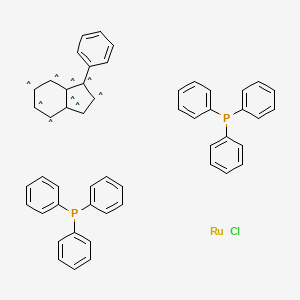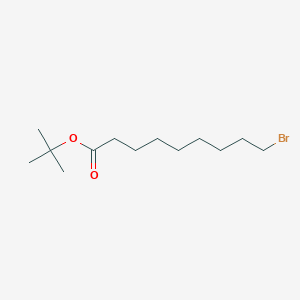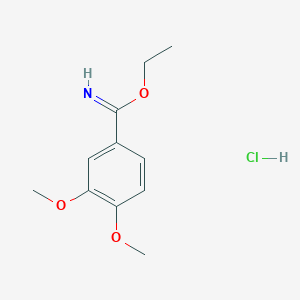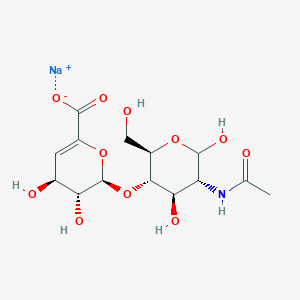
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
Overview
Description
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a coordination compound . It has the empirical formula C51H41ClP2Ru and a molecular weight of 852.3 g/mol .
Molecular Structure Analysis
The molecular structure of “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” includes a ruthenium atom coordinated to a chloro group, a 3-phenylindenyl group, and two triphenylphosphine groups .Chemical Reactions Analysis
While specific chemical reactions involving “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” are not available, similar ruthenium compounds are known to catalyze various types of reactions. For example, they can catalyze hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .Physical And Chemical Properties Analysis
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a solid compound . It has a melting point of 135 °C (dec.) .Scientific Research Applications
Coordination and Structure
- The synthesis and structural analysis of Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) complexes have been studied, revealing insights into constrained coordination through atropisomerism and nitrogen-metal interactions (Baker, Luck, & Turner, 2005).
Catalytic Properties
- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) complex has shown potential in catalytic applications. Its polymorphism and thermodynamic properties have been characterized, adding to the understanding of its stability and reactivity (Gorbachuk et al., 2016).
- Ruthenium complexes, including those with triphenylphosphine, have been utilized in the synthesis of cross-conjugated polymers, indicating their potential in material science and polymer chemistry (Londergan et al., 1998).
Photophysical and Photochemical Studies
- The photochemical properties of trichloro(phenylazo)bis(triphenylphosphine)ruthenium(II), which bears some structural similarity to the compound of interest, have been explored. These studies contribute to the understanding of metal-ligand charge transfer (MLCT) processes (Kunkely & Vogler, 2005).
Metathesis Reactions
- The use of ruthenium catalysts in metathesis reactions, such as the conversion of methyl soyate, demonstrates the versatility of ruthenium-based complexes in organic transformations (Holser, Doll, & Erhan, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar ruthenium compounds have been known to target various organic synthesis reactions .
Mode of Action
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is known to catalyze S-S, S-Si, and S-B bond forming reactions . It is also used in the cycloaddition of azides with acetylenes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of S-S, S-Si, and S-B bonds . It also influences the cycloaddition of azides with acetylenes . The downstream effects of these pathways depend on the specific reactions and the substrates involved.
Result of Action
The molecular and cellular effects of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)'s action are the formation of S-S, S-Si, and S-B bonds, and the cycloaddition of azides with acetylenes . These reactions result in the synthesis of new compounds, which can have various applications in organic chemistry.
Action Environment
The action, efficacy, and stability of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere at room temperature for optimal stability .
properties
InChI |
InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLCXGMSHOUEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)




![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)